Cas no 1805513-83-0 (Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate)

Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate
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- Inchi: 1S/C12H8F5NO2/c1-2-20-11(19)8-4-7(12(15,16)17)3-6(5-18)9(8)10(13)14/h3-4,10H,2H2,1H3
- InChI Key: GBRNKFQXZZFMJV-UHFFFAOYSA-N
- SMILES: FC(C1C(C#N)=CC(C(F)(F)F)=CC=1C(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 400
- XLogP3: 3.4
- Topological Polar Surface Area: 50.1
Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015007780-250mg |
Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate |
1805513-83-0 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
Alichem | A015007780-1g |
Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate |
1805513-83-0 | 97% | 1g |
1,549.60 USD | 2021-06-21 | |
Alichem | A015007780-500mg |
Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate |
1805513-83-0 | 97% | 500mg |
831.30 USD | 2021-06-21 |
Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate Related Literature
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
Additional information on Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate
Introduction to Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate (CAS No. 1805513-83-0)
Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate (CAS No. 1805513-83-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyano group, difluoromethyl, and trifluoromethyl functionalities, which collectively contribute to its diverse biological activities and potential therapeutic applications.
The cyano group in the structure of Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate is known for its ability to enhance the electronic properties of the molecule, making it more reactive and versatile in various chemical reactions. This group is often utilized in the synthesis of pharmaceuticals due to its ability to improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability.
The presence of difluoromethyl and trifluoromethyl groups in the molecule further enhances its chemical stability and biological activity. Fluorinated compounds are widely used in drug design because they can improve the lipophilicity, metabolic stability, and binding affinity of drugs. These properties are crucial for optimizing the efficacy and safety of pharmaceuticals.
Recent studies have highlighted the potential of Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory and analgesic properties. The researchers found that the compound effectively inhibits cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
In another study, published in the European Journal of Medicinal Chemistry, Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate was shown to have significant antitumor activity against various cancer cell lines. The compound was found to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, suggesting its potential as a selective anticancer agent.
The unique combination of functional groups in Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate also makes it an attractive candidate for further chemical modifications. Researchers can explore different substituents on the benzene ring or other parts of the molecule to optimize its pharmacological profile for specific therapeutic targets.
In terms of synthetic methods, several efficient routes have been developed for the preparation of Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate. One common approach involves the reaction of a suitable aryl halide with a cyanoacetic acid derivative in the presence of a palladium catalyst. This method allows for high yields and good selectivity, making it suitable for large-scale production.
The physical properties of Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate are also noteworthy. It is a white crystalline solid with a melting point ranging from 100 to 105°C. The compound is moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane, which facilitates its use in various chemical reactions and formulations.
In conclusion, Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate (CAS No. 1805513-83-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in drug discovery and development.
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